Propargyl-PEG10-acid
Overview
Description
Propargyl-PEG10-acid is a polyethylene glycol (PEG) derivative containing a propargyl group with a terminal carboxylic acid. This compound is known for its versatility in bioconjugation and drug delivery applications. The terminal carboxylic acid can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to form stable amide bonds . The hydrophilic PEG spacer increases solubility in aqueous media, while the propargyl group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-bearing compounds to yield stable triazole linkages .
Mechanism of Action
Target of Action
Propargyl-PEG10-acid is a PEG-based linker used in the synthesis of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs designed to degrade specific proteins within cells . The primary targets of this compound are proteins that contain azide groups .
Mode of Action
This compound contains an alkyne group that can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . This reaction forms a stable triazole linkage, connecting the two molecules .
Biochemical Pathways
The biochemical pathway primarily involved in the action of this compound is the ubiquitin-proteasome system . PROTACs, which this compound helps to form, operate by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Pharmacokinetics
It’s known that the hydrophilic peg spacer in this compound increases solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of this compound is the selective degradation of target proteins . This can have various molecular and cellular effects depending on the specific target protein being degraded. For instance, in the context of cancer treatment, the degradation of a protein essential for tumor growth could inhibit the progression of the disease .
Biochemical Analysis
Biochemical Properties
The terminal carboxylic acid of Propargyl-PEG10-acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with other molecules through its terminal carboxylic acid and propargyl group. The terminal carboxylic acid can form stable amide bonds with primary amine groups, while the propargyl group can form stable triazole linkages with azide-bearing compounds or biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propargyl-PEG10-acid typically involves the nucleophilic substitution of the hydroxyl group in propargyl alcohols. This method is efficient and versatile, allowing for further functionalization via the alkyne functionality . The general synthetic route includes the following steps:
Activation: The terminal carboxylic acid is activated using agents like EDC or DCC.
Coupling: The activated carboxylic acid reacts with primary amines to form stable amide bonds.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Propargyl-PEG10-acid undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This click chemistry reaction forms stable triazole linkages.
Amide Bond Formation: The terminal carboxylic acid reacts with primary amines in the presence of activators like EDC or DCC to form stable amide bonds.
Common Reagents and Conditions
CuAAC: Requires copper catalysts and azide-bearing compounds.
Amide Bond Formation: Requires activators such as EDC or DCC and primary amines.
Major Products Formed
Triazole Linkages: Formed from CuAAC reactions.
Amide Bonds: Formed from reactions with primary amines.
Scientific Research Applications
Propargyl-PEG10-acid has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Propargyl-PEG1-acid: A shorter PEG derivative with similar functional groups.
m-PEG8-DBCO: Another PEG derivative used in click chemistry reactions.
Uniqueness
Propargyl-PEG10-acid stands out due to its longer PEG spacer, which provides greater solubility and flexibility in aqueous media. This makes it particularly useful in bioconjugation and drug delivery applications where solubility and stability are critical .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44O12/c1-2-4-27-6-8-29-10-12-31-14-16-33-18-20-35-22-23-36-21-19-34-17-15-32-13-11-30-9-7-28-5-3-24(25)26/h1H,3-23H2,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHRCZLKCUZEQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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